C4 Direct 4-Methylpiperazine Attachment vs. C2-Aniline-Linked 4-Methylpiperazine in ON123300 and FRAX019: Molecular Weight and Scaffold Topology
The target compound features 4-methylpiperazin-1-yl directly bonded to the C4 position of the pyrido[2,3-d]pyrimidin-7(8H)-one core. In contrast, the two most extensively characterized pyridopyrimidinones bearing a 4-methylpiperazine motif—ON123300 (narazaciclib) and FRAX019 (BDBM6276)—attach this group via a 1,4-phenylene-diamine linker at the C2 position [1]. This topological difference reduces the molecular weight by approximately 173–180 Da (287.37 vs. ~460–467 Da) and eliminates the metabolically vulnerable aniline moiety. The direct C4 attachment also changes the vector and distance of the basic amine from the hinge-binding region of the kinase ATP site, which is expected to alter kinase selectivity profiles based on established SAR showing that C2 vs. C4 substitution patterns in this scaffold drive selectivity between CDK, Src-family, and Abl kinases [2].
| Evidence Dimension | Molecular weight (MW) and linker topology |
|---|---|
| Target Compound Data | MW = 287.37 g/mol; 4-methylpiperazin-1-yl directly attached at C4; no aniline linker |
| Comparator Or Baseline | ON123300: MW ≈ 460 g/mol; 4-(4-methylpiperazin-1-yl)phenylamino at C2 with 6-CN; FRAX019 (BDBM6276): MW ≈ 467 g/mol; 4-(4-methylpiperazin-1-yl)phenylamino at C2; CDK4 IC₅₀ = 7–9 nM |
| Quantified Difference | MW reduction of ~173–180 Da (~38% lower); absence of the phenylamino linker eliminates a potential site for N-dealkylation and quinone-imine formation |
| Conditions | Structural comparison based on published chemical structures; CDK4 IC₅₀ for FRAX019 measured with GST-Rb substrate at 25 μM ATP/γ-³²P-ATP [1] |
Why This Matters
The substantially lower molecular weight and absence of the aniline linker make the target compound a more attractive starting point for fragment-based screening and chemical probe development where minimal molecular complexity is desired, though direct kinase inhibitory potency at CDK4 is uncharacterized and likely lower than the C2-linked analogs.
- [1] BindingDB BDBM6276. 8-Cyclopentyl-2-[4-(4-methylpiperazin-1-yl)phenylamino]-8H-pyrido[2,3-d]pyrimidin-7-one (FRAX019). CDK4/cyclin D1 IC₅₀ = 7–9 nM. Assay: GST-Rb substrate, 25 μM ATP/γ-³²P-ATP. View Source
- [2] Antczak C, Veach DR, Ramirez CN, et al. Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors. Bioorg Med Chem Lett. 2009;19(24):6872-6876. doi:10.1016/j.bmcl.2009.10.085 View Source
